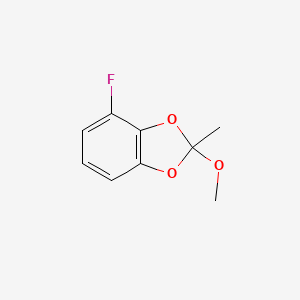![molecular formula C17H12N6O B14250551 Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)](/img/structure/B14250551.png)
Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI) is a complex organic compound that belongs to the class of indoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indole fused to a quinazoline ring system, with a tetrazole moiety attached to the quinazoline.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI) typically involves multi-step protocols. One common approach starts with the preparation of the indole derivative, followed by the formation of the quinazoline ring through cyclization reactions. The tetrazole moiety is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines and indoles, which can have different biological activities and properties.
科学研究应用
Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a DNA-intercalating agent, which can affect DNA replication and transcription.
Medicine: It has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI) involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. It can also inhibit specific enzymes and signaling pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Indolo[2,3-b]quinoxaline: Known for its anticancer and antiviral properties.
Indolo[2,3-b]quinoline: Exhibits diverse biological activities, including antitumor and anti-inflammatory effects.
Triazolyl-indolo-quinoxaline: Effective in inducing apoptosis in cancer cells by targeting the STAT3/5 pathway.
Uniqueness
Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI) is unique due to its specific structure, which combines an indole, quinazoline, and tetrazole moiety
属性
分子式 |
C17H12N6O |
|---|---|
分子量 |
316.32 g/mol |
IUPAC 名称 |
7-(2H-tetrazol-5-ylmethyl)-6H-indolo[1,2-a]quinazolin-5-one |
InChI |
InChI=1S/C17H12N6O/c24-17-11-6-2-4-8-14(11)23-13-7-3-1-5-10(13)12(16(23)18-17)9-15-19-21-22-20-15/h1-8H,9H2,(H,18,24)(H,19,20,21,22) |
InChI 键 |
MUCVVURUYXBTPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC5=NNN=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




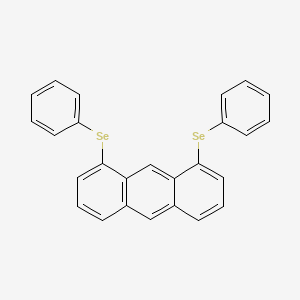

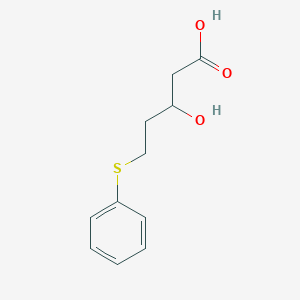



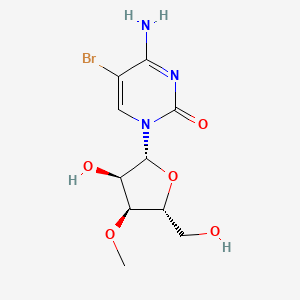
![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
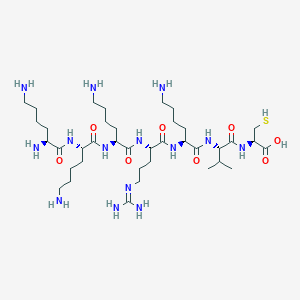
![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)
